BenchChemオンラインストアへようこそ!

AZD5153 6-Hydroxy-2-naphthoic acid

BRD4 Bivalent Inhibitor IC50

AZD5153 6-Hydroxy-2-naphthoic acid is a bivalent BRD4 inhibitor that simultaneously binds BD1 and BD2 domains, unlike monovalent agents (JQ1, I-BET762). This results in enhanced binding avidity, low-nM GI50 (1.7 nM in MV-4-11), oral bioavailability, and proven xenograft efficacy. Ideal for oncology research requiring sustained target engagement and transcriptional modulation (MYC, E2F, mTOR). High DMSO solubility (≥100 mg/mL) facilitates dose-response studies. Choose for reproducible, translationally relevant BRD4 inhibition.

Molecular Formula C36H41N7O6
Molecular Weight 667.8 g/mol
CAS No. 1869912-40-2
Cat. No. B605767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5153 6-Hydroxy-2-naphthoic acid
CAS1869912-40-2
SynonymsAZD-5153;  AZD5153;  AZD 5153;  AZD-5153 6-hydroxy-2-naphthoate. AZD-5153 HNT salt.
Molecular FormulaC36H41N7O6
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
InChIInChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1
InChIKeyUNZQBHXKCHECEC-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5153 6-Hydroxy-2-naphthoic Acid: Bivalent BRD4 Inhibitor Salt for BET Bromodomain Research


AZD5153 6-Hydroxy-2-naphthoic acid (CAS 1869912-40-2; HNT salt) is a potent, selective, and orally bioavailable bivalent inhibitor of the bromodomain and extraterminal (BET) protein BRD4 . It is the 6-hydroxy-2-naphthoic acid salt of AZD5153, a bivalent triazolopyridazine-based small molecule that simultaneously engages both bromodomains (BD1 and BD2) of BRD4, thereby preventing its binding to acetylated lysines on histones . This compound is primarily utilized in oncology research, particularly for hematologic malignancies, due to its ability to disrupt aberrant transcriptional programs critical for tumor growth and survival [1].

Why Generic BET Inhibitors Cannot Substitute for AZD5153 6-Hydroxy-2-naphthoic Acid in Target Validation Studies


The primary value proposition of AZD5153 6-hydroxy-2-naphthoic acid lies in its bivalent binding mechanism, a characteristic absent in monovalent BET inhibitors such as JQ1, I-BET762, and OTX015 [1]. Unlike these monovalent inhibitors, which engage only a single bromodomain, AZD5153 simultaneously ligates both BD1 and BD2 of BRD4, resulting in enhanced binding avidity [2]. This fundamental mechanistic distinction translates into significant differences in cellular potency, target displacement efficacy, and in vivo antitumor activity . Therefore, substituting AZD5153 with a monovalent analog in experiments designed to interrogate full-length BRD4 function or in models requiring sustained target coverage will likely yield divergent and potentially misleading results. The quantitative evidence detailed below establishes the specific performance parameters that justify the selection of this bivalent inhibitor over its monovalent counterparts.

AZD5153 6-Hydroxy-2-naphthoic Acid: Quantified Differentiation Against Comparator BET Inhibitors


Superior Potency for Full-Length BRD4 Displacement via Bivalent Binding

AZD5153 demonstrates markedly enhanced potency for displacing full-length BRD4 (FL-BRD4) compared to the isolated BD1 domain, a direct consequence of its bivalent binding mechanism . In a NanoBRET assay in HCT116 cells, AZD5153 exhibited an IC50 of 5.0 nM for FL-BRD4, which is 320-fold more potent than its activity against the BD1 domain alone (IC50 = 1.6 μM) . In contrast, the monovalent inhibitor JQ1 shows IC50 values of 77 nM and 33 nM for BD1 and BD2, respectively , indicating a fundamentally different, and less effective, interaction with full-length BRD4. The bivalent binding mode confers enhanced avidity and prolonged target residence time [1].

BRD4 Bivalent Inhibitor IC50 Epigenetics

Enhanced Antiproliferative Activity in Hematologic Cancer Cell Lines Compared to I-BET762

Direct comparative data from the primary publication shows that AZD5153 exhibits superior antiproliferative activity against a panel of hematologic cancer cell lines compared to the monovalent BET inhibitor I-BET762 [1]. Across five hematologic cell lines (MV-4-11, MOLP8, OCILY19, KMS11, and OPM2), AZD5153 demonstrated both a lower GI50 and a higher percentage of maximal cell kill . For example, in the acute myeloid leukemia (AML) cell line MV-4-11, AZD5153 achieved a GI50 of 1.7 nM, while I-BET762 was 7.8 nM. Furthermore, the maximal cell kill was >95% for AZD5153 versus 75% for I-BET762 .

Hematologic Malignancies GI50 I-BET762 Cell Proliferation

High Solubility in DMSO for Reliable In Vitro Stock Solution Preparation

The 6-hydroxy-2-naphthoic acid salt form (CAS 1869912-40-2) provides high solubility in DMSO, a crucial factor for preparing reliable stock solutions for in vitro assays [1]. Vendor data indicates solubility in DMSO of ≥100 mg/mL (≥149.75 mM) at 25°C . This is substantially higher than the solubility of the free base form (AZD5153, CAS 1869912-39-9), which is reported at ≥10 mg/mL in DMSO . This 10-fold improvement in DMSO solubility minimizes the risk of compound precipitation during dilution and ensures accurate dosing across a wide range of concentrations.

Solubility DMSO In Vitro Assay Compound Handling

Established In Vivo Formulation and Oral Bioavailability for Preclinical Models

AZD5153 is characterized by good oral bioavailability, a key feature for preclinical in vivo studies [1]. A standard in vivo formulation using 0.5% w/v hydroxypropyl methylcellulose (HPMC) / 0.1% v/v Tween 80 has been validated for oral administration in multiple xenograft tumor models, achieving significant tumor growth inhibition [2]. In contrast, many monovalent BET inhibitors, such as JQ1, exhibit poor pharmacokinetic properties and are often administered intraperitoneally, limiting their translational relevance [3]. The established oral route for AZD5153 simplifies dosing, reduces animal stress, and better models the intended clinical route of administration.

Oral Bioavailability In Vivo Efficacy Xenograft Models Pharmacokinetics

Clinical Advancement as a Bivalent BRD4 Inhibitor

AZD5153 is one of the few bivalent BRD4 inhibitors to have advanced into Phase I clinical trials [1]. A first-in-human, multicenter dose-escalation study (NCT03205176) has evaluated AZD5153 as a monotherapy and in combination with olaparib in patients with relapsed/refractory malignant solid tumors and lymphoma [2]. Preliminary data indicated that AZD5153 monotherapy was safe and tolerated at doses up to 30 mg QD and 15 mg BID [3]. In comparison, many widely used monovalent research tool compounds (e.g., JQ1, I-BET762) have not progressed clinically or have been discontinued, highlighting the translational potential of the bivalent approach.

Clinical Trials Phase I Translational Research BRD4

Recommended Research Applications for AZD5153 6-Hydroxy-2-naphthoic Acid in Oncology and Epigenetics


Investigating Full-Length BRD4 Function in Hematologic Malignancies

This compound is optimal for studies requiring potent and specific disruption of endogenous, full-length BRD4 complexes in hematologic cancer cell lines such as MV-4-11 (AML), MOLP8 (MM), and OCILY19 (DLBCL). Its bivalent binding and resulting GI50 values (e.g., 1.7 nM in MV-4-11) [1] enable robust target engagement and downstream transcriptional modulation (MYC, E2F, mTOR) at low nanomolar concentrations, minimizing off-target effects often seen with less potent monovalent inhibitors . The high DMSO solubility (≥100 mg/mL) facilitates the preparation of high-concentration stock solutions for dose-response studies .

Preclinical In Vivo Efficacy Studies via Oral Dosing

AZD5153 is a well-characterized tool for preclinical xenograft studies in mice, owing to its oral bioavailability and established in vivo formulation (0.5% w/v HPMC / 0.1% v/v Tween 80) [1]. This route of administration is critical for modeling chronic, physiologically relevant drug exposure and is superior to the intraperitoneal dosing required for many monovalent BET inhibitors . The compound has demonstrated tumor stasis or regression in multiple xenograft models (AML, MM, DLBCL) at well-tolerated oral doses , making it suitable for evaluating the therapeutic potential of BRD4 inhibition in vivo.

Elucidating BRD4 Chromatin Occupancy and Transcriptional Regulation

For studies employing chromatin immunoprecipitation sequencing (ChIP-seq) or RNA-seq to map BRD4 target genes and super-enhancers, AZD5153 provides a potent means to acutely disrupt BRD4 binding [1]. Its bivalent mechanism ensures effective displacement of BRD4 from chromatin, leading to robust transcriptional changes . This application is supported by published data demonstrating AZD5153's ability to alter the BRD4 chromosomal landscape and modulate the transcriptome in hepatocellular carcinoma (HCC) cells, identifying novel target genes like NAPRT .

Validation of Bivalent BRD4 Inhibition as a Therapeutic Strategy

Given that AZD5153 is one of the few bivalent BRD4 inhibitors to have entered clinical trials (NCT03205176) [1], it serves as an important translational tool for validating the therapeutic hypothesis of bivalent BET inhibition. Researchers can use this compound to generate preclinical data that is more closely aligned with clinical development pathways compared to data generated using tool compounds that have not progressed clinically . This is particularly relevant for combination therapy studies, such as those investigating synergy with PARP inhibitors (olaparib) or other targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5153 6-Hydroxy-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.